molecular formula C36H58O10 B593517 2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopynoside CAS No. 62369-72-6

2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopynoside

Cat. No. B593517
CAS RN: 62369-72-6
M. Wt: 650.85
InChI Key: CJHYKSSBQRABTM-XJWBRSAFSA-N
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Description

“2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopynoside” is a triterpenoid saponin . It is the carboxylic ester obtained by the formal condensation of the carboxy group of asiatic acid with β,23α-trihydroxyurs-12-en-28-oic acid 28-O-β-D-glucopyranose . This compound has been isolated from Juglans sinensis .


Molecular Structure Analysis

The molecular formula of this compound is C36H58O10 . Its average mass is 650.83970 and its monoisotopic mass is 650.40300 . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted density of 1.19±0.1 g/cm3 and a predicted boiling point of 606.0±55.0 °C .

Scientific Research Applications

Cyclooxygenase-2 Inhibition

  • A study on the seeds of Picrorhiza kurroa identified a compound structurally similar to 2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopynoside, which showed significant inhibition of the cyclooxygenase-2 (COX-2) enzyme, suggesting potential anti-inflammatory applications (Zhang et al., 2005).

Spasmolytic Activity

  • Triterpenoids from Psidium guajava leaves, including compounds related to this compound, demonstrated spasmolytic activity in rabbit jejunum preparations, indicating potential for gastrointestinal therapeutic applications (Begum et al., 2002).

Antimicrobial Activity

  • Research on Terminalia superba stem bark yielded triterpene glucosides structurally similar to this compound, which exhibited antibacterial activity against several bacterial strains, suggesting potential antimicrobial properties (Tabopda et al., 2009).

Cancer Chemopreventive Activity

  • A triterpenoid isolated from Eugenia sandwicensis, structurally similar to this compound, showed inhibitory activity in a mouse mammary organ culture assay system related to cancer chemoprevention, indicating potential in cancer prevention research (Gu et al., 2001).

Safety and Hazards

The toxicity and safety data for this compound are limited . Appropriate laboratory safety measures should be taken when handling it, such as wearing personal protective equipment and avoiding contact with skin and eyes .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O10/c1-31(2)11-13-36(30(44)46-29-27(42)26(41)25(40)22(17-37)45-29)14-12-34(5)19(20(36)15-31)7-8-24-32(3)16-21(39)28(43)33(4,18-38)23(32)9-10-35(24,34)6/h7,20-29,37-43H,8-18H2,1-6H3/t20-,21+,22+,23+,24+,25+,26-,27+,28-,29-,32-,33-,34+,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHYKSSBQRABTM-XJWBRSAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316386
Record name Arjunglucoside II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62369-72-6
Record name Arjunglucoside II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62369-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arjunglucoside II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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